
4-fluoro-1H-indazole
Overview
Description
4-Fluoro-1H-indazole (CAS 341-23-1) is a fluorinated heterocyclic aromatic compound with the molecular formula C₇H₅FN₂ and a molecular weight of 136.13 g/mol . It features a pyrazole ring fused to a benzene ring, with a fluorine substituent at the 4-position. This structure confers unique electronic and steric properties, making it a versatile building block in organic synthesis, particularly for semiconducting materials (e.g., OLEDs and OPVs) and pharmaceuticals . Its fluorine substituent enables nucleophilic aromatic substitution reactions, facilitating further functionalization . The compound exhibits a melting point of 130–134°C and appears as a yellow-green powder with >98% purity (¹H NMR) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-indazole can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the condensation of ortho-fluorobenzaldehydes or their O-methyloximes with hydrazine . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, have also been employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-indazole undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted indazoles, while oxidation and reduction reactions can lead to different functionalized derivatives .
Scientific Research Applications
Scientific Research Applications
4-Fluoro-1H-indazole has a wide range of applications across different fields:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing various complex organic molecules, particularly indazole derivatives.
- Reactivity : The fluorine atom contributes to unique reactivity patterns, allowing for nucleophilic aromatic substitution reactions.
Biology
- Biological Activity : This compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Enzyme Inhibition : It has been shown to inhibit key kinases such as CHK1 and CHK2, which are involved in cell cycle regulation and DNA damage response.
Medicine
- Therapeutic Applications : Research indicates potential uses in treating various diseases, particularly cancer. The compound's ability to modulate kinase activity makes it a candidate for targeted therapies.
Industry
- Material Science : It is utilized in developing advanced materials, including semiconductors and polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Agrochemicals : The compound is explored in formulating pesticides and herbicides to enhance agricultural productivity.
The biological mechanisms of this compound include:
Inhibition of Kinases
The compound binds to active sites on kinases such as RIP2, inhibiting phosphorylation processes that are crucial for signaling pathways associated with inflammation and immune responses.
Cellular Effects
Studies indicate that treatment with this compound can lead to significant changes in cell viability and proliferation. For instance, an in vitro study on MCF-7 cells demonstrated a reduction in cell viability and an arrest in the G0-G1 phase of the cell cycle.
Case Studies
Several studies have highlighted the efficacy of this compound:
In Vitro Study on Cancer Cells
A study reported that treatment with this compound resulted in a significant reduction in cell viability among various cancer cell lines, showcasing its potential as an anticancer agent.
Cell Line | IC50 (µM) | Observations |
---|---|---|
K562 (Chronic Myeloid) | 5.15 | High selectivity; minimal toxicity |
A549 (Lung Cancer) | Not specified | Potential effectiveness noted |
Animal Model Research
Research involving animal models assessed the therapeutic efficacy of varying dosages. Lower doses effectively inhibited RIP2 kinase without significant adverse effects, suggesting a favorable safety profile for further development.
Mechanism of Action
The mechanism of action of 4-fluoro-1H-indazole involves its interaction with molecular targets and pathways. For instance, the pyrazole moiety allows it to coordinate with metal centers, forming complexes that can act as photosensitizers in dye-sensitized solar cells . Additionally, its structure enables it to bind effectively with enzyme active sites, influencing biochemical pathways .
Comparison with Similar Compounds
Structural and Electronic Properties
The inhibitory activity, reactivity, and applications of indazole derivatives depend on the type and position of substituents. Key comparisons include:
Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | ΔE (eV) | Chemical Hardness (η) |
---|---|---|---|---|---|
4-Fluoro-1H-indazole | F at 4-position | -6.12 | -1.78 | 4.34 | 2.17 |
4-Chloro-1H-indazole | Cl at 4-position | -6.25 | -1.82 | 4.43 | 2.21 |
4-Bromo-1H-indazole | Br at 4-position | -6.31 | -1.85 | 4.46 | 2.23 |
4-Methyl-1H-indazole | CH₃ at 4-position | -5.89 | -1.45 | 4.44 | 2.22 |
6-Fluoro-1H-indazole | F at 6-position | -6.15 | -1.81 | 4.34 | 2.17 |
7-Fluoro-1H-indazole | F at 7-position | -6.14 | -1.79 | 4.35 | 2.18 |
Data derived from DFT studies (B3LYP/6-31G++(d,p)) .
Key Observations :
- Electron-withdrawing groups (F, Cl, Br) lower HOMO-LUMO gaps (ΔE), enhancing reactivity compared to electron-donating groups (e.g., CH₃).
- This compound exhibits the lowest ΔE (4.34 eV) , indicating higher reactivity, which is advantageous in corrosion inhibition and synthesis .
- Fluorine induces stronger electronegativity than Cl or Br, improving solubility and metabolic stability in pharmaceuticals .
Key Observations :
- This compound is the most potent inhibitor (lowest Kᵢ = 0.06 mM), likely due to optimal steric and electronic interactions with GST’s allosteric site .
- Non-competitive inhibitors (4-F, 7-F, 4-Cl) bind outside the active site, avoiding substrate competition, while competitive inhibitors (6-F, 6-Br) directly block the active site .
- Fluorine at the 4-position enhances binding affinity compared to bulkier halogens (Cl, Br) .
Biological Activity
4-Fluoro-1H-indazole, a fluorinated derivative of indazole, has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a fluorine atom at the 4-position of the indazole ring system, which contributes to its unique chemical reactivity and biological activity. The molecular formula is with a CAS number of 341-23-1. This compound can be synthesized through nucleophilic aromatic substitution reactions, allowing for further functionalization to enhance its biological properties .
1. Antitumor Activity
This compound has shown promising antitumor properties in various studies. For instance, derivatives of indazole have been tested against several human cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and HepG-2 (hepatoma). These studies typically employ MTT assays to evaluate the cytotoxicity and antiproliferative effects.
Key Findings:
- Compounds derived from this compound exhibited significant antiproliferative activity, with some derivatives showing IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .
- Structure-activity relationship (SAR) studies indicated that the presence of the fluorine atom at the 4-position enhances the compound's ability to inhibit cancer cell growth .
Table 1: Antitumor Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
This compound | K562 | 10.5 | Significant inhibition |
4-Fluoro derivative A | A549 | 8.2 | Comparable to 5-FU |
4-Fluoro derivative B | PC-3 | 15.6 | Moderate activity |
4-Fluoro derivative C | HepG-2 | 7.9 | High potency |
2. Antimicrobial Activity
Research has also highlighted the antimicrobial potential of indazole derivatives, including those containing fluorine substituents. These compounds have demonstrated effectiveness against various bacterial and fungal strains.
Key Findings:
- In vitro studies indicate that certain derivatives possess broad-spectrum antimicrobial activity, making them candidates for further development as therapeutic agents against resistant strains .
3. Anti-inflammatory Effects
Indazoles, including this compound, have been reported to exhibit anti-inflammatory properties. This activity is attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Key Findings:
- Studies have shown that these compounds can reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:
- Inhibition of Kinases: Some derivatives act as inhibitors of key kinases involved in cancer proliferation, such as Polo-like kinase 4 (PLK4). This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Modulation of Signaling Pathways: The compound may influence various signaling pathways related to cell growth and survival, contributing to its anticancer effects.
Case Studies
Recent studies have explored the efficacy of this compound derivatives in animal models:
Q & A
Q. What are the established synthetic routes for 4-fluoro-1H-indazole, and how can researchers optimize reaction yields?
Basic
The synthesis of this compound typically involves fluorination strategies or cyclization of hydrazine derivatives. For example, fluoropyrazole precursors can undergo cyclization under controlled conditions, as demonstrated in analogous fluorinated heterocycles . Key steps include:
- Cyclization : Using hydrazine or its derivatives to form the indazole core.
- Fluorination : Direct fluorination via electrophilic agents (e.g., Selectfluor) or deprotection of fluoro-protecting groups.
Optimization : Reaction yields can be improved by: - Adjusting temperature (e.g., 60–80°C for cyclization).
- Using catalysts like palladium for cross-coupling in derivative synthesis .
- Monitoring reaction progress via HPLC or TLC to minimize byproducts.
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
Advanced
Contradictions often arise from variations in assay conditions, structural modifications, or target specificity. Methodological approaches include:
- Comparative Assays : Replicating studies under standardized conditions (e.g., cell lines, concentrations) to isolate variables .
- Structural Analysis : Using X-ray crystallography or NMR to confirm derivative purity and stereochemistry, as impurities may skew activity .
- Meta-Analysis : Cross-referencing pharmacological data with databases like CAS Common Chemistry to identify trends or outliers .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?
Basic
- 1H/19F NMR : To confirm fluorination position and indazole ring substitution patterns. Fluorine shifts typically appear at δ 110–130 ppm in 19F NMR .
- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (MW = 136.12 g/mol) and fragmentation patterns.
Interpretation : Compare spectra with reference data from authoritative databases like NIST Chemistry WebBook .
Q. What strategies are effective in designing this compound derivatives to enhance selectivity for specific pharmacological targets?
Advanced
- Structure-Activity Relationship (SAR) : Introduce substituents at positions 3, 5, or 6 to modulate interactions with target proteins (e.g., kinase binding pockets) .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities for receptors like AMPA or mGluR5, as seen in related indazole studies .
- Bioisosteric Replacement : Substitute fluorine with other halogens or functional groups (e.g., -CF3) to optimize pharmacokinetics .
Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?
Basic
- Cell-Based Assays : Use relevant cell lines (e.g., HEK293 for receptor studies) with controls for cytotoxicity (e.g., MTT assay) .
- Enzyme Inhibition : Test against targets like kinases or phosphatases using fluorogenic substrates (e.g., ADP-Glo™ kinase assays).
- Dose-Response Curves : Establish IC50 values with at least three replicates to ensure reproducibility .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?
Advanced
- DFT Calculations : Model reaction transition states to identify energetically favorable pathways (e.g., B3LYP/6-31G* basis set) .
- Retrosynthetic Analysis : Tools like Synthia™ can propose routes using commercially available precursors.
- Kinetic Simulations : Predict side reactions using software like ChemAxon or Schrödinger Suite .
Q. How do researchers validate the purity of this compound derivatives, and what thresholds are acceptable for publication?
Basic
- HPLC : Purity ≥95% with a symmetrical peak (asymmetry factor 0.9–1.1) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values.
- Melting Point : Sharp range (≤2°C variation) compared to literature data .
Q. What ethical and safety considerations apply when handling this compound in laboratory settings?
Advanced
- Toxicity Screening : Pre-test derivatives in zebrafish or C. elegans models to prioritize low-toxicity candidates .
- Waste Disposal : Fluorinated compounds require neutralization before disposal (e.g., treatment with Ca(OH)2) .
- Regulatory Compliance : Adhere to ICH guidelines for preclinical data documentation, including NOAEL and LOAEL thresholds .
Q. How can researchers address solubility challenges of this compound in aqueous assays?
Advanced
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Q. What are the emerging applications of this compound in interdisciplinary research?
Advanced
Properties
IUPAC Name |
4-fluoro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNDJUBXSVSRQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625971 | |
Record name | 4-Fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341-23-1 | |
Record name | 4-Fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoroindazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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